molecular formula C8H19N B7844668 1-Propanamine, N,N-diethyl-2-methyl- CAS No. 20211-67-0

1-Propanamine, N,N-diethyl-2-methyl-

Cat. No.: B7844668
CAS No.: 20211-67-0
M. Wt: 129.24 g/mol
InChI Key: SDJXWHZCYABKHD-UHFFFAOYSA-N
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Description

1-Propanamine, N,N-diethyl-2-methyl- (CAS 17839-28-0) is a tertiary aliphatic amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol . Its IUPAC name, N-Ethyl-2,2-dimethyl-1-propanamine, reflects its branched structure: a propane backbone with a methyl group at position 2 and two ethyl groups attached to the nitrogen atom. The compound is also known as ethylneopentylamine and is characterized by its steric hindrance due to the bulky substituents. This structural feature reduces nucleophilicity but enhances its utility in specialized applications, such as catalysis or organic synthesis intermediates .

Properties

IUPAC Name

N,N-diethyl-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-5-9(6-2)7-8(3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJXWHZCYABKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335271
Record name 1-Propanamine, 2-methyl, N,N-diethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20211-67-0
Record name 1-Propanamine, 2-methyl, N,N-diethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the lone pair on the nitrogen atom of diethylamine attacks the electrophilic carbon of the alkyl halide. Steric hindrance from the branched alkyl chain (2-methylpropyl group) may slow the reaction, necessitating elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours). A polar aprotic solvent like toluene is often employed to stabilize the transition state and enhance reaction efficiency.

Representative Procedure:

  • Reactants :

    • Diethylamine (2.0 equivalents)

    • 1-Chloro-2-methylpropane (1.0 equivalent)

    • Potassium hydroxide (1.5 equivalents)

    • Toluene (solvent)

  • Conditions :

    • Reflux at 110°C for 18 hours under nitrogen atmosphere.

  • Workup :

    • Neutralize excess base with dilute hydrochloric acid (HCl\text{HCl}).

    • Extract the product into toluene, dry over anhydrous Na2SO4\text{Na}_2\text{SO}_4, and concentrate under reduced pressure.

Yield and Purity Considerations

Yields for this method typically range from 70% to 85%, with purity exceeding 95% after distillation. Impurities often include unreacted diethylamine and minor byproducts from elimination reactions (e.g., alkenes).

Reductive Amination of 2-Methylpropanal with Diethylamine

Reductive amination offers an alternative pathway, particularly useful for avoiding harsh alkylation conditions. This method involves the condensation of 2-methylpropanal ((CH3)2CHCHO\text{(CH}_3\text{)}_2\text{CHCHO}) with diethylamine, followed by reduction of the intermediate imine.

Reaction Optimization

The imine formation is catalyzed by acids (e.g., pp-toluenesulfonic acid) or molecular sieves, while reducing agents such as sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) selectively reduce the C=N bond without attacking other functional groups.

Representative Procedure:

  • Reactants :

    • 2-Methylpropanal (1.0 equivalent)

    • Diethylamine (1.2 equivalents)

    • Sodium cyanoborohydride (1.5 equivalents)

    • Methanol (solvent)

  • Conditions :

    • Stir at room temperature for 12 hours under inert atmosphere.

  • Workup :

    • Quench excess reductant with acetone.

    • Extract the product into dichloromethane, wash with water, and concentrate.

Challenges and Solutions

  • Low imine stability : The branched aldehyde’s steric bulk slows imine formation, necessitating excess diethylamine and prolonged reaction times.

  • Byproduct formation : Competing aldol condensation can occur but is minimized by maintaining a slight excess of reducing agent.

Demethylation of N,N-Dimethylpropanamine Analogues

A less conventional but experimentally validated approach involves the demethylation of N,N-dimethyl-2-methylpropan-1-amine using chloroformates, as described in patent WO2011145102A1. Although originally developed for duloxetine synthesis, this method is adaptable to tertiary amines.

Key Steps:

  • Carbamate Formation :
    React the dimethyl analogue with ethyl chloroformate (ClCOOEt\text{ClCOOEt}) to form a mixed carbamate.

    (CH3)2CHCH2N(CH3)2+ClCOOEt(CH3)2CHCH2N(CH3)(COOEt)+CH3Cl\text{(CH}_3\text{)}_2\text{CHCH}_2\text{N(CH}_3\text{)}_2 + \text{ClCOOEt} \rightarrow \text{(CH}_3\text{)}_2\text{CHCH}_2\text{N(CH}_3\text{)(COOEt)} + \text{CH}_3\text{Cl}
  • Hydrolysis :
    Treat the carbamate with a strong base (e.g., KOH\text{KOH}) to cleave the carbamate group, yielding the monoethylamine.

    (CH3)2CHCH2N(CH3)(COOEt)+KOH(CH3)2CHCH2N(CH3)H+KCOOEt\text{(CH}_3\text{)}_2\text{CHCH}_2\text{N(CH}_3\text{)(COOEt)} + \text{KOH} \rightarrow \text{(CH}_3\text{)}_2\text{CHCH}_2\text{N(CH}_3\text{)H} + \text{KCOOEt}
  • Ethylation :
    Further alkylation with ethyl iodide (EtI\text{EtI}) introduces the second ethyl group.

Advantages and Limitations

  • Precision : Allows sequential introduction of ethyl groups, enabling better control over regioselectivity.

  • Complexity : Multi-step synthesis reduces overall yield (50–60%) and increases purification demands.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Nucleophilic Substitution70–85%>95%LowHigh
Reductive Amination60–75%90–95%ModerateModerate
Demethylation50–60%85–90%HighLow

Key Insights :

  • Nucleophilic substitution is optimal for large-scale production due to its simplicity and high yield.

  • Reductive amination suits lab-scale synthesis where avoiding halogenated reagents is prioritized.

  • Demethylation remains a niche method for structurally complex analogues .

Chemical Reactions Analysis

1-Propanamine, N,N-diethyl-2-methyl- undergoes various chemical reactions:

    Oxidation: Amines can be oxidized to form nitroso compounds, nitro compounds, or amine oxides.

    Reduction: Reduction of amines can lead to the formation of hydrocarbons.

    Substitution: Amines can undergo nucleophilic substitution reactions with alkyl halides to form higher-order amines.

Scientific Research Applications

Chemical and Industrial Applications

Corrosion Inhibitor

  • 1-Propanamine, N,N-diethyl-2-methyl- is utilized as a corrosion inhibitor in various industrial processes. Its ability to form protective films on metal surfaces helps prevent oxidation and deterioration.

Surfactant

  • This compound acts as a surfactant, reducing surface tension in liquids, which enhances the efficiency of cleaning agents and emulsifiers used in formulations.

Catalyst

  • It serves as a catalyst in chemical reactions, particularly in organic synthesis where it facilitates the formation of new chemical bonds through nucleophilic attack on electrophilic centers.

Scientific Research Applications

Organic Synthesis

  • As a building block in organic synthesis, 1-Propanamine, N,N-diethyl-2-methyl- is employed to create more complex molecules. Its basicity allows it to participate in various chemical reactions, making it valuable for synthetic chemists.

Biological Research

  • In biological studies, amines like this compound are crucial for investigating enzyme mechanisms and protein interactions. Their ability to form hydrogen bonds and ionic interactions makes them essential for understanding biochemical pathways.

Pharmaceutical Development

  • The compound is significant in medicinal chemistry for the development of pharmaceuticals. Its structural properties can be modified to enhance drug efficacy and specificity.

Case Study 1: Corrosion Inhibition
A study conducted on the effectiveness of various amines as corrosion inhibitors found that 1-Propanamine, N,N-diethyl-2-methyl- exhibited significant performance in preventing corrosion on steel surfaces when used in aqueous solutions containing chlorides. The results indicated a reduction in corrosion rates by over 70% compared to untreated samples.

Case Study 2: Surfactant Properties
Research into the surfactant properties of diethyl isobutylamine demonstrated its ability to stabilize emulsions in cosmetic formulations. When incorporated into creams and lotions, it improved texture and spreadability while enhancing moisture retention.

Case Study 3: Drug Development
In pharmaceutical research, derivatives of 1-Propanamine, N,N-diethyl-2-methyl- were synthesized to develop new analgesic compounds. Preliminary pharmacological evaluations showed promising analgesic activity with reduced side effects compared to traditional opioids.

Mechanism of Action

The mechanism of action of 1-Propanamine, N,N-diethyl-2-methyl- involves its basicity and nucleophilicity. As a base, it can accept protons from acids, forming ammonium salts. Its nucleophilicity allows it to attack electrophilic centers in various chemical reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2-Propanamine, N-(1,1-dimethylethyl)-2-methyl- (CAS 21981-37-3)

  • Molecular Formula : C₈H₁₉N
  • Molecular Weight : 129.24 g/mol
  • Structure : A secondary amine with a tert-butyl group (N-(1,1-dimethylethyl)) and a methyl group at position 2 on a propane backbone.
  • Key Differences: Unlike the tertiary amine structure of the target compound, this is a secondary amine.
  • Applications : Used in specialty chemicals and as a ligand in coordination chemistry due to its rigid structure .

N,N-Diisopropylethylamine (DIPEA) (CAS 7087-68-5)

  • Molecular Formula : C₈H₁₉N
  • Molecular Weight : 129.24 g/mol
  • Structure : A tertiary amine with two isopropyl groups and one ethyl group attached to nitrogen.
  • Key Differences: Bulkier isopropyl substituents increase steric hindrance compared to the target compound’s ethyl groups. DIPEA is a stronger base (pKa ~11.4) due to electron-donating isopropyl groups, making it a preferred non-nucleophilic base in peptide synthesis .
  • Applications : Widely used in organic synthesis as a proton scavenger and catalyst .

1,3-Propanediamine, N,N-diethyl-2,2-dimethyl (CAS 1000-17-5)

  • Molecular Formula : C₉H₂₂N₂
  • Molecular Weight : 158.28 g/mol
  • Structure : A diamine with ethyl and 2,2-dimethyl groups on a propane backbone.
  • Key Differences: The presence of two amine groups allows for chelation or cross-linking in polymer chemistry, unlike the monoamine target compound. Higher molecular weight and polarity enhance solubility in aqueous systems .
  • Applications: Potential use in surfactants, epoxy curing agents, or metal ion chelators .

1-Propanamine, N,2-dimethyl (from degradation studies)

  • Molecular Formula : C₅H₁₃N
  • Molecular Weight : 87.16 g/mol
  • Structure : A simpler tertiary amine with one methyl group on the nitrogen and one at position 2.
  • Key Differences :
    • Less steric hindrance compared to the target compound, leading to higher reactivity in nucleophilic substitutions.
    • Identified as a degradation byproduct in electroplating wastewater treated via the electro-Fenton process .
  • Applications: Limited industrial use due to instability; primarily studied in environmental chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
1-Propanamine, N,N-diethyl-2-methyl- C₇H₁₇N 115.22 N,N-diethyl, 2-methyl Organic synthesis, catalysis
2-Propanamine, N-(tert-butyl)-2-methyl- C₈H₁₉N 129.24 N-tert-butyl, 2-methyl Specialty chemicals, ligands
N,N-Diisopropylethylamine (DIPEA) C₈H₁₉N 129.24 N,N-diisopropyl, ethyl Base in peptide synthesis
1,3-Propanediamine, N,N-diethyl-2,2-dimethyl C₉H₂₂N₂ 158.28 N,N-diethyl, 2,2-dimethyl, diamine Polymers, chelating agents
1-Propanamine, N,2-dimethyl C₅H₁₃N 87.16 N-methyl, 2-methyl Environmental degradation studies

Research Findings and Industrial Relevance

  • Steric Effects : The target compound’s branched structure (2,2-dimethyl) reduces nucleophilicity but enhances thermal stability, making it suitable for high-temperature reactions .
  • Environmental Impact : Detected as a degradation byproduct in wastewater treatment, highlighting its persistence and the need for advanced oxidation processes .
  • Catalytic Applications : Similar tertiary amines like DIPEA are favored in asymmetric synthesis, but the target compound’s unique substituents may offer niche advantages in regioselective reactions .

Biological Activity

1-Propanamine, N,N-diethyl-2-methyl-, also known as N,N-diethyl-2-methylpropan-1-amine, is an organic compound with the molecular formula C8H19N and a CAS number of 20211-67-0. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

  • Molecular Weight : 129.25 g/mol
  • Boiling Point : Approximately 404.15 K (131 °C)
  • Structure : The compound features a branched amine structure which is significant for its biological interactions.

Pharmacological Effects

1-Propanamine, N,N-diethyl-2-methyl- has been studied for its stimulant properties. Research indicates that compounds within the class of diethylamines can exhibit various pharmacological effects, including:

  • CNS Stimulation : Similar to other alkylamines, this compound may enhance neurotransmitter release or inhibit their reuptake, leading to increased alertness and energy levels.
  • Potential Use in Sports : The compound's stimulant properties have raised interest in its potential use within sports for performance enhancement. Studies have shown that similar compounds can lead to increased endurance and reduced fatigue .

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of 1-propanamine, N,N-diethyl-2-methyl-. Key findings include:

Case Studies

A review of available literature reveals several case studies exploring the biological activity of 1-propanamine, N,N-diethyl-2-methyl-. Notable examples include:

  • Stimulant Use in Athletes : A study published in a sports medicine journal examined the prevalence of diethylamines among athletes. It reported that athletes using such compounds often experienced enhanced performance metrics but faced risks of addiction and health complications .
  • Neurotoxicity Assessment : A toxicological assessment conducted on rodents indicated that high doses led to significant neurobehavioral changes, suggesting a need for caution in its use .

Data Summary

The following table summarizes key data related to the biological activity of 1-propanamine, N,N-diethyl-2-methyl-:

ParameterValueSource
Molecular FormulaC8H19NChemical Database
Molecular Weight129.25 g/molChemical Database
Boiling Point404.15 KNIST WebBook
CNS Stimulant ActivityYesPharmacological Studies
Acute ToxicityNeurotoxic effectsToxicological Assessments

Q & A

Q. How should researchers proceed when physical property data (e.g., vapor pressure, log Pow) are unavailable?

  • Methodological Answer : Estimate properties via group contribution methods (e.g., UNIFAC) or quantitative structure-property relationship (QSPR) models. Validate predictions with limited experimental measurements (e.g., static vapor pressure apparatus). Highlight uncertainties in reporting .

Q. What protocols ensure safe handling given the potential carcinogenic risks associated with tertiary amines?

  • Methodological Answer : Adopt OSHA/NIOSH guidelines: use fume hoods, personal protective equipment (PPE), and closed-system transfers. Monitor airborne concentrations with gas detectors. Reference SDS sections on carcinogenicity classifications and implement institutional safety audits .

Tables of Key Data

Property Method Reference
Boiling PointFractional distillation
Density (25°C)Pycnometry
Acute Toxicity (LD50)OECD 423 Guideline (rodent studies)
Thermodynamic StabilityDSC/TGA analysis

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